

Application Note: Synthesis of Fluoxetine via 3-(Dimethylamino)-1-phenylpropan-1-ol

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1-phenylpropan-1-ol

Cat. No.: B146689

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Introduction

Fluoxetine, marketed under the brand name Prozac, is a widely recognized antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). Its synthesis has been a subject of extensive research, leading to various synthetic routes. This document outlines a detailed protocol for the synthesis of fluoxetine commencing from **3-(Dimethylamino)-1-phenylpropan-1-ol**. This pathway involves the formation of an N,N-dimethyl intermediate, followed by a demethylation step to yield the final active pharmaceutical ingredient. An alternative, more direct route involves the conversion of **3-(Dimethylamino)-1-phenylpropan-1-ol** to N-methyl-3-hydroxy-3-phenylpropylamine, which is then etherified to produce fluoxetine.[1]

Overall Synthetic Strategy

The synthesis of fluoxetine from **3-(Dimethylamino)-1-phenylpropan-1-ol** can be approached via two primary pathways:

- Pathway A: N-Demethylation Route. This involves the initial formation of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (N-methyl Prozac or NMP), followed by demethylation to yield fluoxetine.[2]
- Pathway B: Carbamate Intermediate Route. This pathway involves the reaction of **3-(Dimethylamino)-1-phenylpropan-1-ol** with a haloformate to form a carbamate

intermediate. Subsequent hydrolysis yields N-methyl-3-hydroxy-3-phenylpropylamine, which is then converted to fluoxetine.[1]

This document will focus on a detailed protocol derived from established laboratory procedures for the synthesis of the key intermediate, N-methyl Prozac (NMP), from **3-(Dimethylamino)-1-phenylpropan-1-ol** and its subsequent conceptual conversion to fluoxetine.

Experimental Protocols

Protocol 1: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP) from 3-(Dimethylamino)-1-phenylpropan-1-ol

This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories and is suitable for research purposes.[3]

Materials:

- (±)-3-(Dimethylamino)-1-phenylpropanol
- 4-Chlorobenzotrifluoride
- Dimethylacetamide (DMA)
- 1.0 M Potassium tert-butoxide in tert-butyl alcohol
- Diethyl ether
- Oxalic acid
- Ethanol

Equipment:

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar

- Simple distillation apparatus
- Heating mantle
- Büchner funnel and filter paper

Procedure:

- To a 100 mL round-bottom flask containing (±)-3-(Dimethylamino)-1-phenylpropanol and a magnetic stir bar, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.^[2]
- With continuous stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.^[2]
- Set up a simple distillation apparatus and slowly distill the mixture with stirring over a period of 15-20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.^[2]
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
- Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
- Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NMP as an oil.

Isolation of NMP as the Oxalate Salt:

- Dissolve the crude NMP oil in 50 mL of diethyl ether.
- In a separate beaker, dissolve a stoichiometric equivalent of oxalic acid in a minimal amount of hot ethanol and then cool to room temperature.
- Slowly add the ethanolic oxalic acid solution to the ethereal solution of NMP with stirring.

- A precipitate of NMP oxalate will form. The formation of a well-filtering solid is favored by adding the ether solution to the acid solution.[\[2\]](#)
- Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air dry.

Conceptual Step: Demethylation of NMP to Fluoxetine

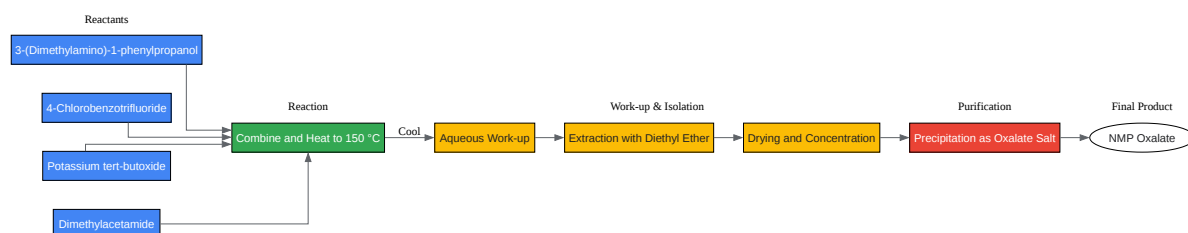
The conversion of NMP to fluoxetine involves the removal of one methyl group from the tertiary amine. While several methods exist for N-demethylation, a common laboratory and industrial method involves the use of ethyl chloroformate in a von Braun reaction, followed by hydrolysis.[\[2\]](#)

Data Presentation

| Step | Product | Starting Material | Yield | Reference |
|------|---|--|-------|---------------------|
| 1 | (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine oxalate | (±)-3-(Dimethylamino)-1-phenylpropanol | ~64% | [2] |
| 2 | Fluoxetine Hydrochloride | N-methyl-3-hydroxy-3-phenylpropylamine | 86% | [4] |

Mandatory Visualizations

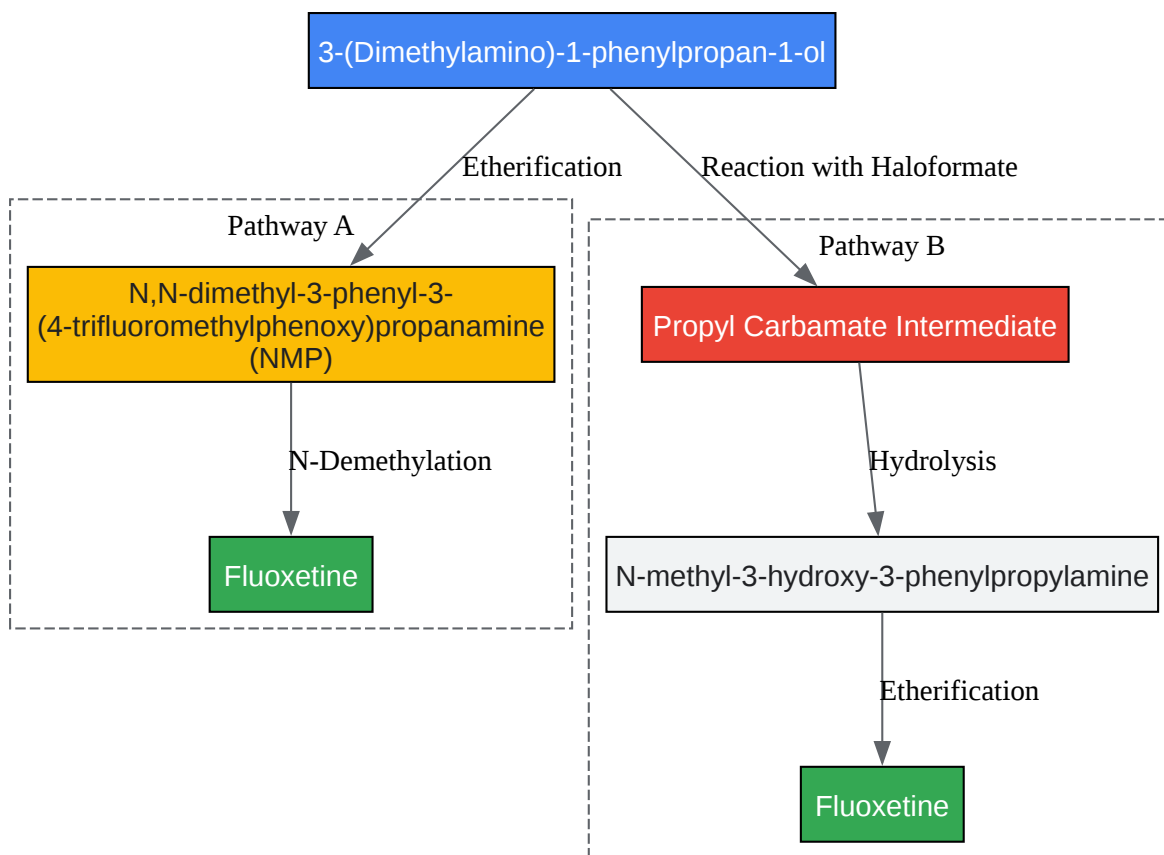
Experimental Workflow for NMP Synthesis



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Caption: Workflow for the synthesis of NMP Oxalate.

Logical Relationship of Intermediates to Fluoxetine



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Caption: Synthetic pathways from the starting material.

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References

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